molecular formula C15H10N4O3S B5782696 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde

3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde

Cat. No. B5782696
M. Wt: 326.3 g/mol
InChI Key: FWPPRCNSRRVXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. It has been shown to inhibit the growth of cancer cells in vitro, and to possess potent antimicrobial activity against a variety of pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde are diverse and depend on the specific application. In general, it has been shown to possess potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic agent for certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is its broad range of biological activities, which make it a versatile compound for use in the laboratory. However, its complex synthesis method and potential toxicity may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde. Some possible areas of investigation include:
1. Further elucidation of its mechanism of action and identification of specific molecular targets.
2. Development of new synthetic methods for the compound that are more efficient and scalable.
3. Investigation of its potential as a diagnostic agent for certain diseases.
4. Exploration of its potential as a therapeutic agent for a wider range of diseases.
5. Investigation of its potential as a tool for studying cellular signaling pathways and enzyme activity.
6. Investigation of its potential as a tool for studying the microbiome and its role in human health.
7. Development of new formulations or delivery methods to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a versatile compound with a wide range of biological activities. Its potential as a therapeutic agent, diagnostic tool, and research tool make it an important compound for continued investigation. However, its complex synthesis method and potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action and to explore its potential in a variety of applications.

Synthesis Methods

The synthesis of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde involves the reaction of 4-nitrobenzaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated using standard purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde has been studied extensively for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In addition, it has been investigated for its potential as a diagnostic agent for certain diseases.

properties

IUPAC Name

3-nitro-4-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-15-16-14(17-18-15)11-4-2-1-3-5-11/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPRCNSRRVXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde

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